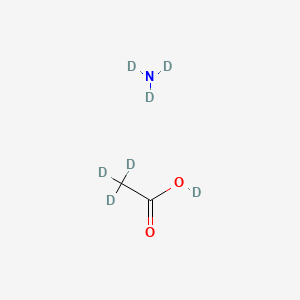

Ammonium acetate-d7

Vue d'ensemble

Description

Ammonium acetate-d7: is a deuterated form of ammonium acetate, where the hydrogen atoms are replaced with deuterium. Its chemical formula is CD3CO2ND4, and it has a molecular weight of 84.13 g/mol . This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium acetate-d7 can be synthesized by reacting deuterated acetic acid (CD3COOH) with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of deuterated reagents to maintain the deuterium content. The process includes the following steps:

- Preparation of deuterated acetic acid by deuteration of acetic acid.

- Reaction of deuterated acetic acid with deuterated ammonia in a controlled environment.

- Purification of the product to achieve high isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium acetate-d7 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Decomposition Reactions: Upon heating, this compound decomposes to form acetamide and water.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.

Decomposition: Heating under controlled conditions to avoid loss of deuterium content.

Major Products:

Acetamide: Formed during the decomposition of this compound.

Applications De Recherche Scientifique

Mass Spectrometry

Native Mass Spectrometry:

Ammonium acetate-d7 is widely employed in native mass spectrometry due to its ability to provide adequate ionic strength without forming adducts with protein ions. Research indicates that using this compound can stabilize the native forms of proteins better than other salts like sodium acetate or ammonium chloride. For instance, bovine serum albumin (BSA) showed a narrower charge-state distribution when analyzed in ammonium acetate compared to other salts, suggesting enhanced protein stability .

Table 1: Charge-State Distribution of BSA in Different Salts

| Salt Type | Charge State Range | Average Charge State |

|---|---|---|

| Ammonium Acetate | +14 to +18 | Narrow |

| Sodium Acetate | +13 to +42 | Broad |

| Ammonium Chloride | Varies | Less stable |

Chromatographic Applications

Use in Liquid Chromatography:

this compound is utilized as a buffer in liquid chromatography mass spectrometry (LC-MS). It aids in the ionization of phosphatidylcholines during electrospray ionization, although it has been observed that it does not enhance the formation of deuterated ions when used in mobile phases with acetonitrile . This characteristic makes it a useful reagent for optimizing ionization conditions.

Table 2: Ionization Efficiency of Phosphatidylcholines with Various Buffers

| Buffer Type | Ionization Efficiency |

|---|---|

| Aqueous Acetonitrile | High |

| Aqueous Methanol | Moderate |

| This compound | Low |

Biological Applications

Biological Buffers:

In molecular biology, this compound serves as a buffer component for various biochemical assays. It is particularly effective in DNA and RNA purification processes, where maintaining a stable pH is crucial for enzyme activity and nucleic acid integrity .

Case Study: DNA Purification

A study demonstrated that using this compound during the extraction process improved the yield and purity of DNA from plant tissues compared to traditional methods without deuterated buffers. The presence of this compound helped maintain optimal conditions for nucleic acid stabilization.

Environmental Analysis

Soil Testing:

Ammonium acetate solutions are employed in soil testing to displace exchangeable cations, allowing for the estimation of plant-available nutrients. The buffered solution at pH 7.0 can accurately measure essential cations such as potassium, calcium, sodium, and magnesium .

Table 3: Cation Exchange Capacity Analysis Using Ammonium Acetate

| Cation Type | Concentration (mg/kg) |

|---|---|

| Potassium | 150 |

| Calcium | 300 |

| Sodium | 50 |

| Magnesium | 75 |

Pharmaceutical Applications

Drug Formulation:

this compound is also utilized in pharmaceutical research for formulating drugs where isotopic labeling is necessary for tracking metabolic pathways or pharmacokinetics. Its role as a non-volatile buffer helps maintain drug stability during analysis.

Mécanisme D'action

The mechanism of action of ammonium acetate-d7 is primarily related to its role as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of molecules. In biological systems, deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme mechanisms .

Comparaison Avec Des Composés Similaires

Ammonium-15N acetate: Contains nitrogen-15 isotope instead of deuterium.

Ammonium-d4 acetate: Contains four deuterium atoms.

Ammonium-15N acetate-13C2: Contains both nitrogen-15 and carbon-13 isotopes.

Uniqueness: Ammonium acetate-d7 is unique due to its high deuterium content, making it particularly valuable in NMR spectroscopy and isotope labeling studies. Its high isotopic purity ensures accurate and reliable results in various scientific applications .

Activité Biologique

Ammonium acetate-d7 (C₂H₃D₇NO₂) is a deuterated form of ammonium acetate, widely used in various biochemical applications due to its role as a buffering agent and its utility in mass spectrometry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Weight : 84.13 g/mol

- CAS Number : 194787-05-8

- Purity : 98%

- Form : Solid, typically stored as a dessicated powder at room temperature away from light and moisture.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role in biochemical pathways and as a solvent in various reactions:

- Buffering Agent : Ammonium acetate is commonly used in biochemical assays to maintain pH stability, which is crucial for enzyme activity and stability of biomolecules.

- Ionization in Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, ammonium acetate can influence the ionization efficiency of phosphatidylcholines (PCs). Studies have shown that while it does not contribute protons for neutralizing phosphate groups, it plays a role in the overall ionization process by affecting the mobile phase composition .

- Solvent Properties : As a solvent, this compound can facilitate reactions involving nucleophiles and electrophiles, impacting the kinetics and mechanisms of reactions in organic synthesis .

Case Study: Impact on Phosphatidylcholine Analysis

A study investigated the effect of ammonium acetate on the ionization of phosphatidylcholines during ESI-MS. The results indicated that adding ammonium acetate to the mobile phase did not enhance ionization but rather suppressed it under certain conditions. This finding underscores the importance of optimizing mobile phase additives for effective mass spectrometric analysis .

Cytokine Analysis in Dialysis Patients

In another research context, ammonium acetate was utilized to prepare samples for cytokine analysis in patients undergoing dialysis. The study highlighted how ammonium acetate facilitated the extraction of pro-inflammatory cytokines, which are critical for understanding chronic inflammation in renal patients .

Data Table: Comparison of Ionization Efficiency with Various Additives

| Additive | Ionization Efficiency (%) | Comments |

|---|---|---|

| None | 100 | Baseline efficiency without additives |

| Ammonium Acetate | 40 | Suppressed ionization |

| Ammonium Formate | 60 | Similar suppression effect |

| Ammonium Bicarbonate | 80 | Less suppression compared to others |

Safety Considerations

While this compound is generally considered safe for laboratory use, it can cause skin and eye irritation upon contact. Proper safety protocols should be followed when handling this compound to minimize exposure risks .

Propriétés

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-KYWLLVRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[2H].[2H]N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679844 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194787-05-8 | |

| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium-d(4) acetate-d(3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.